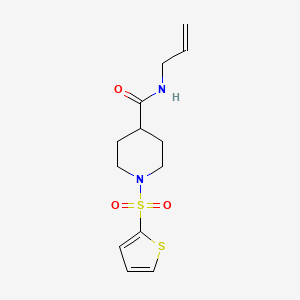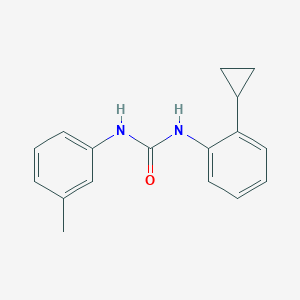
N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as ATSP-7041, is a chemical compound that has been studied for its potential therapeutic applications. This molecule was first synthesized in 2015 and has since been the subject of numerous scientific studies. In
Wissenschaftliche Forschungsanwendungen
N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications. One study investigated the effects of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide on the growth and metastasis of breast cancer cells. The results showed that N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide inhibited the growth and metastasis of breast cancer cells, suggesting that it may be a potential therapeutic agent for breast cancer.
Another study investigated the effects of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide on the immune system. The results showed that N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide increased the production of cytokines and enhanced the activity of natural killer cells, suggesting that it may have immunomodulatory effects.
Wirkmechanismus
The mechanism of action of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is not fully understood. However, it is thought to inhibit the activity of a protein called HSP90, which is involved in the folding and stabilization of other proteins. Inhibition of HSP90 can lead to the degradation of client proteins, which can result in cell death.
Biochemical and Physiological Effects:
N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of breast cancer cells, enhance the activity of natural killer cells, and increase the production of cytokines. Additionally, it has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in lab experiments is that it has been shown to have potential therapeutic applications. This makes it an interesting molecule to study. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for the study of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One direction is to investigate its potential as a therapeutic agent for other types of cancer. Another direction is to investigate its immunomodulatory effects in more detail. Additionally, the mechanism of action of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide could be further elucidated to design more targeted experiments. Finally, the synthesis method could be optimized to yield higher purity N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide.
Synthesemethoden
The synthesis of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves several steps. The first step is the reaction of piperidine with allyl bromide to form N-allyl piperidine. The second step involves the reaction of N-allyl piperidine with 2-thiophenesulfonyl chloride to form N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. This synthesis method has been optimized and yields high purity N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide.
Eigenschaften
IUPAC Name |
N-prop-2-enyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c1-2-7-14-13(16)11-5-8-15(9-6-11)20(17,18)12-4-3-10-19-12/h2-4,10-11H,1,5-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKIFTMGDIWVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49820075 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5794702.png)
![2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5794707.png)


![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5794731.png)
![4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5794735.png)
![2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5794738.png)
![methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5794742.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)

